molecular formula C11H14N4OS B14062692 4-[(2-Carbamothioylhydrazinylidene)methyl]-N,N-dimethylbenzamide CAS No. 61206-34-6

4-[(2-Carbamothioylhydrazinylidene)methyl]-N,N-dimethylbenzamide

Katalognummer: B14062692
CAS-Nummer: 61206-34-6
Molekulargewicht: 250.32 g/mol
InChI-Schlüssel: XNVGKAIOWUNAMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2-Carbamothioylhydrazinylidene)methyl]-N,N-dimethylbenzamide is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a carbamothioylhydrazinylidene group attached to a benzamide core, which imparts distinct chemical reactivity and potential biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Carbamothioylhydrazinylidene)methyl]-N,N-dimethylbenzamide typically involves the reaction of N,N-dimethylbenzamide with a suitable carbamothioylhydrazine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but with optimized parameters for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process. Purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(2-Carbamothioylhydrazinylidene)methyl]-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-[(2-Carbamothioylhydrazinylidene)methyl]-N,N-dimethylbenzamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-[(2-Carbamothioylhydrazinylidene)methyl]-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[(2-Carbamothioylhydrazinylidene)methyl]benzoic acid
  • 4-[(2-Carbamothioylhydrazinylidene)methyl]phenyl acetate
  • 4-[(2-Carbamothioylhydrazinylidene)methyl]phenyl benzoate

Uniqueness

4-[(2-Carbamothioylhydrazinylidene)methyl]-N,N-dimethylbenzamide is unique due to the presence of the N,N-dimethylbenzamide moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

61206-34-6

Molekularformel

C11H14N4OS

Molekulargewicht

250.32 g/mol

IUPAC-Name

4-[(carbamothioylhydrazinylidene)methyl]-N,N-dimethylbenzamide

InChI

InChI=1S/C11H14N4OS/c1-15(2)10(16)9-5-3-8(4-6-9)7-13-14-11(12)17/h3-7H,1-2H3,(H3,12,14,17)

InChI-Schlüssel

XNVGKAIOWUNAMK-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)C1=CC=C(C=C1)C=NNC(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.